5-(3-fluorophenyl)-2-oxo-3H-pyridine-3-carboxylic acid
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Overview
Description
5-(3-fluorophenyl)-2-oxo-3H-pyridine-3-carboxylic acid is a fluorinated pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorophenyl)-2-oxo-3H-pyridine-3-carboxylic acid typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorophenyl)-2-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(3-fluorophenyl)-2-oxo-3H-pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-2-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
5-fluorobenzoxaborole: A potent antifungal drug.
3-fluorophenylboronic acid: Used in organic synthesis and medicinal chemistry.
Uniqueness
5-(3-fluorophenyl)-2-oxo-3H-pyridine-3-carboxylic acid is unique due to its specific structural features, such as the presence of both a fluorine atom and a pyridine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H8FNO3 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-oxo-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8FNO3/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6,10H,(H,16,17) |
InChI Key |
ZPEPHCSQQYLEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(C(=O)N=C2)C(=O)O |
Origin of Product |
United States |
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